N-(2-Bromophenyl)-3-nitropyridin-2-amine
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Overview
Description
N-(2-Bromophenyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-3-nitropyridin-2-amine typically involves a multi-step process. One common method is the nitration of 2-aminopyridine to introduce the nitro group, followed by bromination to attach the bromine atom to the phenyl ring. The final step involves coupling the brominated phenyl ring with the nitropyridine moiety under suitable reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The use of continuous flow reactors can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromophenyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: N-(2-Bromophenyl)-3-aminopyridin-2-amine.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
N-(2-Bromophenyl)-3-nitropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can facilitate binding to target sites through halogen bonding .
Comparison with Similar Compounds
- N-(2-Bromophenyl)-2-chloronicotinamide
- N-(2-Chlorophenyl)-3-nitropyridin-2-amine
- N-(2-Bromophenyl)-4-nitropyridin-2-amine
Comparison: N-(2-Bromophenyl)-3-nitropyridin-2-amine is unique due to the specific positioning of the nitro and bromine groups, which influence its reactivity and bioactivity. Compared to its analogs, it may exhibit different electronic properties and binding affinities, making it a valuable compound for targeted applications .
Properties
CAS No. |
61963-73-3 |
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Molecular Formula |
C11H8BrN3O2 |
Molecular Weight |
294.10 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-4-1-2-5-9(8)14-11-10(15(16)17)6-3-7-13-11/h1-7H,(H,13,14) |
InChI Key |
JGRDWDFTSPDREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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